molecular formula C9H9ClO5S2 B13188494 2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid

2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid

Cat. No.: B13188494
M. Wt: 296.8 g/mol
InChI Key: ZCDLBDBIVJRQDA-UHFFFAOYSA-N
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Description

2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid is a complex organic compound with the molecular formula C9H9ClO5S2 and a molecular weight of 296.75 g/mol . This compound is characterized by its unique thieno[3,2-c]pyran structure, which is a fused ring system containing both sulfur and oxygen atoms. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid involves multiple steps, starting from readily available precursors. . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functional group transformations.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[2-(Chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The thieno[3,2-c]pyran ring system may also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects .

Properties

Molecular Formula

C9H9ClO5S2

Molecular Weight

296.8 g/mol

IUPAC Name

2-(2-chlorosulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid

InChI

InChI=1S/C9H9ClO5S2/c10-17(13,14)9-3-5-6(4-8(11)12)15-2-1-7(5)16-9/h3,6H,1-2,4H2,(H,11,12)

InChI Key

ZCDLBDBIVJRQDA-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1SC(=C2)S(=O)(=O)Cl)CC(=O)O

Origin of Product

United States

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